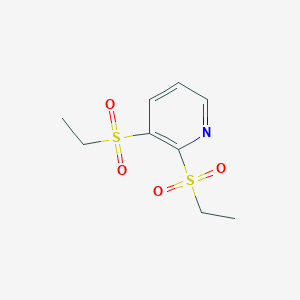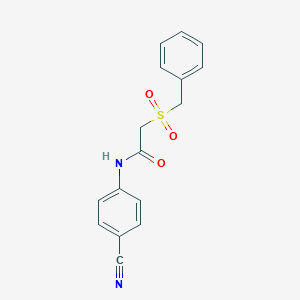
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl amides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
作用機序
The exact mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. Additionally, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and repair. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its ability to exhibit a range of biological activities, making it a versatile compound for research purposes. Additionally, the synthesis method for 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been optimized to provide high yields, making it readily available for research. However, one of the limitations of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and its effects on various signaling pathways in the body. Furthermore, studies are needed to investigate the safety and efficacy of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide in animal models and human clinical trials. Overall, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is a promising compound for therapeutic applications, and further research is needed to fully understand its potential in the field of medicine.
合成法
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of benzylsulfonyl chloride with 4-cyanophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and acetyl chloride to yield the final product. This synthesis method has been optimized to provide high yields of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and has been used in several studies to produce the compound for research purposes.
科学的研究の応用
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Several studies have investigated its anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been shown to have anti-tumor effects, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC名 |
2-benzylsulfonyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c17-10-13-6-8-15(9-7-13)18-16(19)12-22(20,21)11-14-4-2-1-3-5-14/h1-9H,11-12H2,(H,18,19) |
InChIキー |
MYTGOBKLWQXZFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



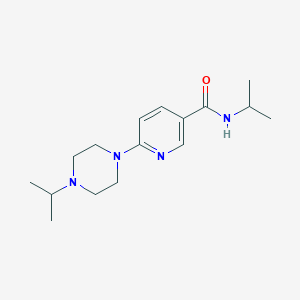
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215362.png)
![5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215366.png)
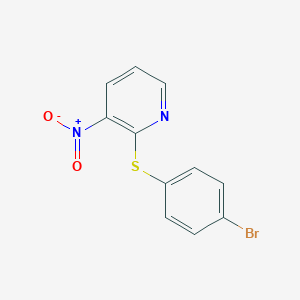
![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)
![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)
![4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215377.png)
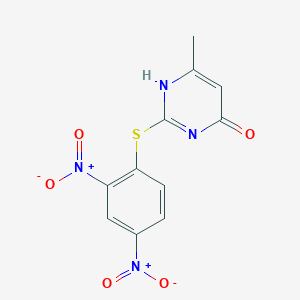
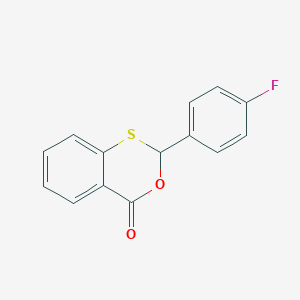
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)
